Ciclesonide

Catalog No.
S523702
CAS No.
126544-47-6
M.F
C32H44O7
M. Wt
540.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciclesonide

CAS Number

126544-47-6

Product Name

Ciclesonide

IUPAC Name

[2-[(1S,2S,4S,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate

Molecular Formula

C32H44O7

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26-,27+,29+,30-,31-,32+/m0/s1

InChI Key

LUKZNWIVRBCLON-BACZTASJSA-N

SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Solubility

1.57e-03 g/L

Synonyms

(R)-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with cyclohexanecarboxaldehyde, 21-isobutyrate, Alvesco, ciclesonide, Omnaris

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Isomeric SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6

Description

The exact mass of the compound Ciclesonide is 540.3087 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Allergic Agents - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ciclesonide is an inhaled corticosteroid (ICS) medication commonly used to treat asthma and chronic obstructive pulmonary disease (COPD) []. However, its anti-inflammatory properties have also made it a subject of scientific research in various contexts. Here's a breakdown of some key areas of investigation:

Ciclesonide and airway inflammation

Ciclesonide's primary function is to reduce inflammation in the airways. It achieves this by inhibiting the activity of enzymes like phospholipase A2, which are involved in the inflammatory response []. Research is ongoing to explore ciclesonide's effectiveness in managing inflammatory conditions beyond asthma and COPD, such as allergic rhinitis and other respiratory allergies [].

Ciclesonide is a synthetic corticosteroid primarily used in the management of asthma and allergic rhinitis. It functions as a pro-drug, which means that it is converted into its active form, desisobutyryl-ciclesonide, after administration. This active metabolite exhibits significantly higher affinity for the glucocorticoid receptor than the parent compound, enhancing its anti-inflammatory effects. Ciclesonide is characterized by its chemical formula C32H44O7C_{32}H_{44}O_{7} and a molar mass of approximately 540.697 g/mol .

Ciclesonide is administered via inhalation, allowing for localized action in the airways with minimal systemic absorption. This route of administration helps reduce potential side effects commonly associated with systemic corticosteroids, such as immunosuppression and metabolic disturbances .

Ciclesonide acts as a prodrug, meaning it requires conversion to its active form to exert its effects. Following inhalation, Ciclesonide is converted to des-ciclesonide, which binds to glucocorticoid receptors in the airways []. This binding reduces inflammation by suppressing the production of inflammatory mediators like cytokines and leukotrienes [].

Ciclesonide undergoes enzymatic hydrolysis to form its active metabolite desisobutyryl-ciclesonide in the upper and lower airways. This conversion is facilitated by intracellular esterases present in various cell types within the respiratory tract. The hydrolysis process is crucial for activating ciclesonide's therapeutic effects, as desisobutyryl-ciclesonide has a significantly higher binding affinity for glucocorticoid receptors .

Furthermore, desisobutyryl-ciclesonide can undergo further metabolism in the liver via cytochrome P450 enzymes, primarily CYP3A4, leading to additional metabolites that are less active .

The primary mechanism of action of ciclesonide involves its binding to the glucocorticoid receptor, which translocates into the cell nucleus and modulates gene expression related to inflammation. This action results in the suppression of pro-inflammatory cytokines and mediators such as interleukin-2, leukotrienes, and eicosanoids, contributing to reduced airway inflammation and hyperreactivity .

Ciclesonide's anti-inflammatory properties make it effective in treating conditions like asthma and allergic rhinitis by alleviating symptoms such as wheezing, coughing, and nasal congestion. The drug has been shown to have a rapid onset of action with sustained effects when used regularly .

Ciclesonide is synthesized through a multi-step chemical process involving several key reactions:

  • Formation of the Core Structure: The synthesis begins with the preparation of a steroid nucleus through cyclization reactions.
  • Functionalization: Various functional groups are introduced through selective oxidation and substitution reactions to create the desired pharmacological properties.
  • Esterification: The final steps involve esterification processes to enhance solubility and bioavailability when administered via inhalation.

The exact synthetic pathway can vary depending on specific industrial methods but generally follows principles of organic synthesis tailored to produce high yields of the active compound while minimizing impurities .

Ciclesonide is primarily indicated for:

  • Asthma Management: It is used as a maintenance treatment to control chronic asthma symptoms.
  • Allergic Rhinitis Treatment: Ciclesonide helps relieve nasal symptoms associated with seasonal or perennial allergic rhinitis.

Additionally, due to its localized action and low systemic absorption, ciclesonide presents a favorable safety profile for long-term use in managing respiratory conditions .

Ciclesonide has been studied for its interactions with various drugs, particularly those affecting cytochrome P450 enzymes. Notably:

Adverse drug reactions associated with ciclesonide include headache, throat irritation, and potential local infections such as oral candidiasis due to immunosuppressive effects on local mucosal surfaces .

Ciclesonide belongs to a class of medications known as corticosteroids. Below are some similar compounds along with a comparison highlighting ciclesonide's unique characteristics:

Compound NameChemical FormulaPrimary UseUnique Features
BudesonideC25H34O6C_{25}H_{34}O_6Asthma, Allergic RhinitisHigh first-pass metabolism; available in nebulized form.
FluticasoneC22H27F3O4SC_{22}H_{27}F_3O_4SAsthma, Allergic RhinitisPotent anti-inflammatory; available as nasal spray and inhaler.
MometasoneC22H28O5C_{22}H_{28}O_5Asthma, Allergic RhinitisLong duration of action; low systemic absorption.
TriamcinoloneC21H25O6C_{21}H_{25}O_6AsthmaBroad anti-inflammatory effects; also used topically.

Uniqueness of Ciclesonide:

  • Ciclesonide's pro-drug nature allows for targeted activation in the airways, minimizing systemic exposure.
  • It has a favorable safety profile due to its low risk of systemic side effects compared to other corticosteroids.
  • Its specific metabolic pathway enhances its efficacy while reducing adverse effects associated with long-term corticosteroid use .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

540.30870374 g/mol

Monoisotopic Mass

540.30870374 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S59502J185

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (25%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (87.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (12.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of nasal symptoms associated with seasonal and perennial allergic rhinitis in adults and adolescents 12 years of age and older.
For the alleviation of clinical signs of severe equine asthma (formerly known as Recurrent Airway Obstruction � (RAO), Summer Pasture Associated Recurrent Airway Obstruction � (SPA-RAO)).

Pharmacology

Ciclesonide is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, C21-desisobutyryl-ciclesonide (des-ciclesonide or RM1) following intranasal application. Des-ciclesonide has anti-inflammatory activity with affinity for the glucocorticoid receptor that is 120 times higher than the parent compound. The precise mechanism through which ciclesonide affects allergic rhinitis symptoms is not known. Corticosteroids have been shown to have a wide range of effects on multiple cell types (e.g., mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, and cytokines) involved in allergic inflammation.
Ciclesonide is a nonhalogenated, synthetic, inhaled corticosteroid (ICS) with anti-inflammatory and potential antiviral activities. Upon administration by oral inhalation into the lungs, ciclesonide (CIC) is converted by local esterases to its active metabolite desisobutyryl-ciclesonide (des-CIC), which binds to intracellular glucocorticoid receptors (GRs). The ligand-bound GRs regulate gene expressions, which lead to inhibitory activities against multiple cell types, such as mast cells, eosinophils, basophils, lymphocytes, macrophages and neutrophils, and various mediators associated with inflammation, such as histamine, eicosanoids, leukotrienes and cytokines. In addition, ciclesonide may suppress the replication of human coronavirus by targeting viral nonstructural protein 15 (NSP15).

MeSH Pharmacological Classification

Glucocorticoids

ATC Code

QR03BA08
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AD - Corticosteroids
R01AD13 - Ciclesonide
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BA - Glucocorticoids
R03BA08 - Ciclesonide

Mechanism of Action

Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

126544-47-6
141845-82-1

Absorption Distribution and Excretion

Ciclesonide and des-ciclesonide have negligible oral bioavailability (both less than 1%) due to low gastrointestinal absorption and high first-pass metabolism. The intranasal administration of ciclesonide at recommended doses results in negligible serum concentrations of ciclesonide.
152 L/hr [Following IV administration of 800 mcg of ciclesonide]

Metabolism Metabolites

Des-ciclesonide undergoes metabolism in the liver to additional metabolites mainly by the cytochrome P450 (CYP) 3A4 isozyme and to a lesser extent by CYP 2D6.

Wikipedia

Ciclesonide
Thallium(I)_sulfide

Use Classification

Veterinary drugs -> Respiratory system, Other drugs for obstructive airway diseases, inhalants -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Sun YH, Ge LT, Jiang JX, Shen HJ, Jia YL, Dong XW, Sun Y, Xie QM. Formoterol
2: Mallol J, Aguirre V, Gallardo A, Cortez E, Sánchez C, Riquelme C, Córdova P,
3: Kim CH, Kim JK, Kim HJ, Cho JH, Kim JS, Kim YD, Lee HM, Kim SW, Cho KS, Lee
4: Jamaati H, Malekmohammad M, Fahimi F, Najafi A, Hashemian SM. Efficacy of
5: Burghuber OC, Köberl G, Lenk-Feik S, Schantl M, Sander P, Hammer A.
6: Chiu KC, Chou YL, Hsu JY, Lin MS, Lin CH, Chou PC, Chou CL, Wang CH, Kuo HP.
7: Marczak J, Ciebiada M, Górski P. Switching from systemic steroids to
8: van der Molen T, Kocks JW. The efficacy and safety of inhaled corticosteroids:
9: Emanuel IA, Blaiss MS, Meltzer EO, Evans P, Connor A. Nasal deposition of
10: Berger WE, Prenner B, Turner R, Meltzer EO. A patient preference and
11: A patient preference and satisfaction study of ciclesonide nasal aerosol and
12: Ciclesonide: long-term treatment of persistent asthma--no clear progress.
13: Bateman ED. Efficacy and safety of high-dose ciclesonide for the treatment of
14: Mårs U, d'Argy R, Hallbeck K, Miller-Larsson A, Edsbäcker S. Tissue
15: Srinivas NR, Ahlawat P, Shaik JB. Allometric modeling of ciclesonide, a
16: Nakaji H, Petrova G, Matsumoto H, Iwata T, Ito I, Oguma T, Inoue H, Tajiri T,
17: Kramer S, Rottier BL, Scholten RJ, Boluyt N. Ciclesonide versus other inhaled
18: Nave R, Mueller H. From inhaler to lung: clinical implications of the
19: Teramoto T, Matsui E, Fukao T, Sakai K, Yonezawa H, Kato Z, Ohnishi H, Kaneko
20: Salava A, Alanko K, Hyry H. A case of systemic allergic dermatitis caused by

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